Product packaging for 1-(chloromethyl)-2-methoxy-4-nitrobenzene(Cat. No.:CAS No. 101080-01-7)

1-(chloromethyl)-2-methoxy-4-nitrobenzene

Cat. No.: B6614676
CAS No.: 101080-01-7
M. Wt: 201.61 g/mol
InChI Key: LTSQSWCBVZRBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Chloromethyl)-2-methoxy-4-nitrobenzene ( 101080-01-7) is a versatile nitroaromatic compound that serves as a valuable synthetic intermediate and building block in organic chemistry and scientific research . This benzene derivative, with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol, features a reactive chloromethyl group and an electron-withdrawing nitro group on a methoxy-substituted aromatic ring, making it a useful precursor for further functionalization . Compounds with chloromethyl and nitroanisol motifs are frequently employed in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals . As a benzyl chloride derivative, it is particularly useful for nucleophilic substitution reactions, allowing researchers to create new carbon-carbon or carbon-heteroatom bonds. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO3 B6614676 1-(chloromethyl)-2-methoxy-4-nitrobenzene CAS No. 101080-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-2-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSQSWCBVZRBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Chloromethyl 2 Methoxy 4 Nitrobenzene and Its Analogues

Established Synthetic Routes to Substituted Chloromethyl Nitrobenzenes

The construction of the chloromethylated nitrobenzene (B124822) core can be achieved through several synthetic pathways. The two principal strategies involve either the direct introduction of the chloromethyl group onto a pre-functionalized aromatic ring or the sequential addition of the nitro and chloromethyl functionalities.

Regioselective Electrophilic Aromatic Chloromethylation

Direct chloromethylation of an aromatic ring is a common method for introducing the -CH₂Cl group. The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the benzene (B151609) ring.

The Blanc chloromethylation is a classic organic reaction that utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride, to introduce a chloromethyl group onto an aromatic ring. prepchem.com The reaction proceeds through an electrophilic aromatic substitution mechanism. prepchem.com For substrates with electron-donating groups, like a methoxy (B1213986) group, the reaction is generally facilitated. rsc.org However, the presence of a deactivating group, such as a nitro group, can hinder the reaction. rsc.org

In the context of synthesizing 1-(chloromethyl)-2-methoxy-4-nitrobenzene, a potential starting material would be 3-nitroanisole. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. This would direct the incoming electrophile to the positions ortho and para to the methoxy group and meta to the nitro group. The desired product requires substitution at the position ortho to the methoxy group and meta to the nitro group.

A patent for the chloromethylation of anisole, a related compound, describes the use of paraformaldehyde and hydrogen chloride gas. google.com This method could be adapted for 3-nitroanisole, although the deactivating effect of the nitro group would likely necessitate harsher reaction conditions or modified catalysts.

Table 1: Examples of Blanc Chloromethylation Conditions

Starting MaterialChloromethylating AgentsCatalystProduct(s)Reference
AnisoleParaformaldehyde, Hydrogen Chloride-4-(Chloromethyl)-anisole, 2-(Chloromethyl)-anisole google.com
BenzeneFormaldehyde, Hydrogen ChlorideZinc ChlorideBenzyl (B1604629) chloride prepchem.com
TolueneHCHO-HClAlCl₃, ZnCl₂, FeCl₃, SnCl₄Chloromethyl toluene

This table is generated based on data from various sources and illustrates typical conditions for the Blanc chloromethylation.

Radical chloromethylation offers an alternative to electrophilic substitution. These reactions typically involve the generation of chloromethyl radicals, which then react with the aromatic substrate. While less common for simple arenes, radical pathways can be effective under specific conditions.

Recent research has explored metal-free radical cascade chloromethylation of unactivated alkenes using feedstocks like CH₂Cl₂. rsc.orgnih.gov Another approach involves the photochemically induced chloromethylation of benzimidazole (B57391) derivatives with CCl₄ or CHCl₃. rsc.org These methods, while not directly demonstrated on nitroaromatic compounds for the synthesis of the title compound, suggest the potential for developing radical-based strategies. The formation of nitroaromatic compounds through hydroxy radical-initiated mechanisms in the atmosphere also points to the feasibility of radical reactions on such substrates. nih.gov

Sequential Functionalization via Nitration and Halogenation

An alternative and often more controlled approach involves the sequential introduction of the necessary functional groups onto a simpler aromatic precursor. This strategy allows for more precise control over the regiochemistry.

A plausible route to this compound starts with 2-methoxybenzyl chloride. chemicalbook.commatrixscientific.com This starting material can be nitrated using a mixture of nitric acid and sulfuric acid. The methoxy group and the chloromethyl group are both ortho-, para-directors. The nitration would be expected to occur at the position para to the methoxy group, which is also ortho to the chloromethyl group, yielding the desired 4-nitro product.

Another sequential approach could involve the halogenation of a nitrotoluene derivative. For instance, the chlorination of 4-nitrotoluene (B166481) is a known process to produce 2-chloro-4-nitrotoluene. google.comnih.gov This could then be followed by the introduction of the methoxy group.

A patent describes a multi-step synthesis that involves the nitration of 2-chlorobenzylchloride to obtain 4-nitro-2-chloromethyl-chlorobenzene. google.com This highlights a sequential nitration and halogenation strategy on a related substrate.

Table 2: Examples of Sequential Functionalization Reactions

Starting MaterialReagentsProductReference
2-Methoxybenzoic acidNitric acid, Sulfuric acid2-Methoxy-4-nitrobenzoic acid
4-NitrotolueneChlorine, Iodine2-Chloro-4-nitrotoluene google.com
2-ChlorobenzylchlorideNitrating agent4-Nitro-2-chloromethyl-chlorobenzene google.com

This table provides examples of nitration and halogenation reactions on substituted benzenes as part of a sequential functionalization strategy.

Introduction of the Methoxy Moiety

The methoxy group can be introduced onto the aromatic ring at various stages of the synthesis, most commonly through the nucleophilic displacement of a halogen.

Nucleophilic Displacement of Halogens for Ether Formation

Nucleophilic aromatic substitution (SNAAr) is a powerful method for introducing nucleophiles, such as methoxide (B1231860), onto an aromatic ring. quora.com This reaction is particularly effective when the ring is activated by electron-withdrawing groups, such as a nitro group, which stabilize the intermediate Meisenheimer complex. quora.com

In a synthetic route starting from a halogenated nitroaromatic compound, a chlorine or fluorine atom can be displaced by a methoxide source, such as sodium methoxide. quora.com For example, a patent describes the synthesis of 4-nitro-2-methoxymethyl-chlorobenzene from 4-nitro-2-chloromethyl-chlorobenzene by nucleophilic displacement with a methoxide source. google.com This transformation demonstrates the feasibility of introducing a methoxy group in the presence of a chloromethyl group and a nitro group. The reaction is typically carried out in a suitable solvent like methanol (B129727).

The presence of a nitro group ortho or para to the leaving group significantly facilitates this reaction. In the case of a precursor like 2,4-dichloronitrobenzene, selective substitution of one of the chlorine atoms by methoxide could be a viable step.

Strategies for Ortho-Methoxy Functionalization

The introduction of a methoxy group at a position ortho to an existing substituent on a benzene ring, particularly in the presence of a deactivating group like a nitro group, requires specific synthetic strategies. The regioselectivity of electrophilic aromatic substitution is often directed towards meta positions in nitroarenes. nih.govsciencemadness.org Therefore, alternative methods are employed to achieve ortho-functionalization.

One powerful strategy is Directed ortho-Metalation (DoM) . This technique utilizes a directing metalation group (DMG) that coordinates with an organolithium reagent (like s-BuLi) or other strong bases, directing deprotonation to the adjacent ortho position. nih.gov The resulting aryl anion can then react with an electrophile. The aryl O-carbamate group (Ar-OCONEt₂), for instance, is recognized as one of the most powerful DMGs, capable of directing metalation specifically to the ortho position even in complex molecules. nih.gov While not a direct methoxylation, this approach allows for the introduction of a substituent ortho to an oxygen-containing group, which can be a precursor to a methoxy group.

Another approach involves transition-metal-catalyzed C-H functionalization. The nitro group itself, despite being strongly electron-withdrawing, can act as a directing group in certain catalytic cycles. nih.gov For example, rhodium(III) catalysts have been shown to facilitate the ortho-alkynylation of nitroarenes through an electrophilic C-H metalation mechanism that is rate-limiting. nih.gov Subsequent functional group transformations could potentially convert the installed ortho-substituent into a methoxy group.

In the context of nitro-substituted phenols, the hydroxyl group strongly directs electrophiles to the ortho and para positions. Methoxy groups are similarly ortho-, para-directing. Nucleophilic aromatic substitution (SNAr) provides another route. A leaving group (like a halogen) positioned on the ring can be displaced by a nucleophile. The presence of a strongly electron-withdrawing group, such as a nitro group, in the ortho or para position significantly activates the ring for this type of substitution. wikipedia.org For example, in 4-nitrochlorobenzene, the chloride is susceptible to displacement by strong nucleophiles like methoxide to yield 4-nitroanisole. wikipedia.org This principle can be applied to install a methoxy group ortho to a nitro group if a suitable leaving group is present at that position.

Synthesis of Precursors and Derivatives Relevant to this compound

A direct precursor to methoxylated derivatives is 4-nitro-2-chloromethyl-chlorobenzene. This compound is synthesized via the nitration of 2-chlorobenzyl chloride. google.comgoogle.com The reaction involves treating 2-chlorobenzyl chloride with a nitrating agent under controlled temperature conditions.

In a typical procedure, 2-chlorobenzyl chloride is dissolved in concentrated sulfuric acid and cooled to a low temperature (e.g., -5°C). Fuming nitric acid is then added slowly, ensuring the temperature remains below 0°C. google.com The product precipitates from the reaction mixture upon completion. The resulting crude product can be isolated and used in subsequent steps without extensive purification. google.comgoogle.com

Table 1: Synthesis of 4-nitro-2-chloromethyl-chlorobenzene

Starting MaterialReagentsConditionsYieldReference
2-chlorobenzyl chlorideFuming nitric acid, Concentrated sulfuric acid-5°C to 0°C88% google.comgoogle.com

The chloromethyl group of 4-nitro-2-chloromethyl-chlorobenzene can be converted to a methoxymethyl group through nucleophilic substitution. This transformation is a key step in building the desired functionality found in this compound's analogues. The reaction is typically carried out by treating 4-nitro-2-chloromethyl-chlorobenzene with a source of methoxide ions in methanol. google.comgoogle.com

Several methods have been described for this conversion:

Using Sodium Methoxide: A solution of sodium methoxide in methanol is added to a solution of 4-nitro-2-chloromethyl-chlorobenzene in anhydrous methanol at room temperature. google.comgoogle.com

Using Sodium Hydroxide (B78521) in Methanol: A solution of sodium hydroxide in methanol is added to a refluxing solution of 4-nitro-2-chloromethyl-chlorobenzene in anhydrous methanol. The reaction proceeds under reflux, and the product crystallizes upon cooling after the precipitated sodium chloride is removed. google.comgoogle.com

These methods effectively substitute the chlorine atom of the chloromethyl group with a methoxy group, avoiding hydrolysis reactions that could lead to undesired hydroxymethyl by-products. google.comgoogle.com

Table 2: Synthesis of 4-nitro-2-methoxymethyl-chlorobenzene

Starting MaterialReagentsSolventConditionsReference
4-nitro-2-chloromethyl-chlorobenzeneSodium methoxide (30% solution in methanol)Anhydrous MethanolRoom Temperature google.comgoogle.com
4-nitro-2-chloromethyl-chlorobenzeneSodium hydroxideAnhydrous MethanolReflux google.comgoogle.com

Mentioned Compounds

Reactivity and Transformational Chemistry of 1 Chloromethyl 2 Methoxy 4 Nitrobenzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are paramount in the chemistry of 1-(chloromethyl)-2-methoxy-4-nitrobenzene. These reactions can be broadly categorized into two main pathways: substitution on the aromatic ring itself (SNA_r_) and substitution at the benzylic carbon of the chloromethyl group (SN2).

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Aromatic Ring

While aromatic rings are typically electron-rich and resistant to attack by nucleophiles, the presence of strong electron-withdrawing groups can render the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The nitro group (NO₂) is a powerful activating group for SNAr reactions. wikipedia.org Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org For an SNAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub This specific positioning allows for the delocalization and stabilization of the negative charge of the intermediate Meisenheimer complex onto the nitro group. wikipedia.orglibretexts.org

In the case of this compound, the nitro group is para to the chlorine atom (if we consider the chlorine on the ring as the leaving group) and ortho to the methoxy (B1213986) group. This para-relationship to a potential leaving group like a halogen is crucial for activating the ring towards SNAr. libretexts.orgpressbooks.pub The attack of a nucleophile at the carbon bearing the leaving group leads to an intermediate where the negative charge can be delocalized across the benzene (B151609) ring and onto the oxygen atoms of the nitro group, a key stabilizing feature that lowers the activation energy of the reaction. wikipedia.orglibretexts.org The addition of the nucleophile is generally the slow, rate-determining step of the reaction. nih.gov

In substituted nitrobenzenes containing multiple potential leaving groups, the site of nucleophilic attack is determined by a combination of factors, including the nature of the leaving groups and the activating or deactivating effects of other substituents. Halogens are common leaving groups in SNAr reactions. wikipedia.org The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is inverse to their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the more electronegative halogens that increase the electrophilicity of the carbon atom they are attached to. wikipedia.org

In a scenario where 1,2-dichloro-4-nitrobenzene is reacted with sodium methoxide (B1231860), two products can be formed: 2-chloro-1-methoxy-4-nitrobenzene and 1-chloro-2-methoxy-4-nitrobenzene. chegg.com The nitro group activates both chlorine atoms for substitution. The chlorine at the C1 position is para to the nitro group, while the chlorine at the C2 position is ortho. Both positions are activated, leading to a potential mixture of products. libretexts.orgacs.org The relative yields would depend on the subtle electronic and steric differences between the two sites.

The leaving ability of a group is also a critical factor. While halogens are good leaving groups, the nitro group itself can sometimes be displaced, especially when the aromatic ring is highly activated by other electron-withdrawing groups. nih.gov However, halogen displacement is a more common pathway. rsc.orgyoutube.comyoutube.com

Reduction Chemistry of the Nitro Group

The reduction of the nitro group in this compound is a critical transformation that opens up avenues for the synthesis of various amino derivatives. The key challenge lies in achieving chemoselectivity, preserving the reactive chloromethyl group.

Chemo- and Regioselective Reduction to Amino Derivatives

The selective reduction of the nitro group to an amine in the presence of a benzylic chloride requires careful selection of reagents and reaction conditions to avoid undesired side reactions such as hydrodechlorination. Catalytic hydrogenation is a common method, where the choice of catalyst and reaction parameters is crucial. For instance, using palladium on carbon (Pd/C) under controlled hydrogen pressure and temperature can achieve high selectivity for the nitro group reduction. researchgate.net Raney Nickel is another effective catalyst for this transformation and is often preferred when dehalogenation is a concern. researchgate.net

Metal-based reducing agents in acidic media also provide a viable route. For example, tin(II) chloride (SnCl₂) in a suitable solvent can selectively reduce the nitro group without affecting the chloromethyl moiety. Other metals like iron (Fe) and zinc (Zn) in acidic solutions are also employed for the reduction of aromatic nitro compounds. rsc.org The choice of the reducing system often depends on the desired yield, selectivity, and compatibility with other functional groups in the molecule.

Table 1: Reagents for Selective Nitro Group Reduction

Reagent/Catalyst Reaction Conditions Selectivity Reference
H₂/Pd/C Controlled pressure and temperature High for nitro group reduction researchgate.net
H₂/Raney Nickel Mild conditions High, minimizes dehalogenation researchgate.net
SnCl₂ Acidic medium High for nitro group reduction rsc.org
Fe/Acid Acidic aqueous solution Effective for nitroarenes rsc.org
Zn/Acid Acidic aqueous solution Effective for nitroarenes rsc.org

Downstream Functionalization of the Aromatic Amine

The resulting aromatic amine, 4-(chloromethyl)-2-methoxyaniline, is a versatile intermediate for further chemical modifications. The primary amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, leading to a diverse range of compounds.

A common downstream functionalization is the acetylation of the amino group to form an acetamide. This reaction is typically carried out using acetic anhydride (B1165640) in a suitable solvent, such as acetic acid or an inert solvent like dichloromethane. nih.govgoogle.com The resulting N-(4-(chloromethyl)-2-methoxyphenyl)acetamide is a stable compound that can be used in further synthetic steps. For example, a similar acetamide, 2-chloro-N-(4-methoxyphenyl)acetamide, has been synthesized by reacting 4-methoxyaniline with chloroacetyl chloride. researchgate.net

Table 2: Example of Downstream Functionalization: Acetylation

Reactant Reagent Solvent Product Yield Reference
4-Methoxyaniline Acetic Anhydride Dichloromethane N-(4-methoxyphenyl)acetamide 50-68% nih.gov
4-Methoxyaniline Chloroacetyl Chloride Acetic Acid 2-chloro-N-(4-methoxyphenyl)acetamide 80% researchgate.net

Chemical Transformations of the Chloromethyl Group

The chloromethyl group in this compound is a primary benzylic halide, making it susceptible to nucleophilic substitution and radical reactions.

Derivatization to Alcohols, Ethers, and Amines

The chlorine atom of the chloromethyl group can be readily displaced by various nucleophiles to yield a range of derivatives.

Alcohols: Hydrolysis of the chloromethyl group to a hydroxymethyl group can be achieved under appropriate conditions, though this can be challenging due to the presence of the nitro group which activates the ring towards nucleophilic aromatic substitution.

Ethers: The synthesis of ethers from this compound can be accomplished via a Williamson-type ether synthesis. Reaction with an alkoxide, such as sodium methoxide, results in the formation of the corresponding methoxymethyl ether. For instance, a patent describes the synthesis of 1-(methoxymethyl)-2-methoxy-4-nitrobenzene by reacting this compound with sodium methoxide in methanol (B129727) under reflux. brainly.com The reaction of p-nitrochlorobenzene with sodium methoxide is a known nucleophilic aromatic substitution. doubtnut.comnih.gov

Amines: The chloromethyl group can also be converted to an amino group through reaction with ammonia (B1221849) or primary/secondary amines. This nucleophilic substitution reaction provides a route to various N-substituted derivatives. For example, reaction with benzylamine (B48309) can yield 1-(benzylaminomethyl)-2-methoxy-4-nitrobenzene.

Table 3: Nucleophilic Substitution Reactions of the Chloromethyl Group

Nucleophile Product Type Example Product Reference
Sodium Methoxide Ether 1-(methoxymethyl)-2-methoxy-4-nitrobenzene brainly.com
Benzylamine Amine 1-(benzylaminomethyl)-2-methoxy-4-nitrobenzene

Radical Reactions Involving the Benzylic Carbon

The benzylic C-H bonds of the chloromethyl group are activated towards radical reactions due to the stabilizing effect of the adjacent benzene ring. The radical anions of para-nitrobenzyl chlorides are known to expel chloride to form the corresponding carbon-centered nitrobenzyl radicals. researchgate.netcmu.edu

This reactivity makes this compound a potential initiator for radical polymerization processes like Atom Transfer Radical Polymerization (ATRP). In ATRP, a transition metal complex reversibly activates and deactivates a dormant polymer chain, which is initiated by a species containing a transferable atom, typically a halogen. wikipedia.orgsigmaaldrich.com Compounds similar to this compound, such as functionalized benzyl (B1604629) halides, have been used as initiators for the controlled polymerization of various monomers. The efficiency of the initiation is influenced by the stability of the generated benzylic radical and the nature of the substituents on the aromatic ring.

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Frameworks for Aromatic Substitution Reactions

The reactivity of 1-(chloromethyl)-2-methoxy-4-nitrobenzene can be understood through two primary mechanistic pathways: electrophilic aromatic substitution, particularly chloromethylation, and nucleophilic aromatic substitution (SNAr).

Detailed Analysis of Electrophilic Aromatic Chloromethylation Mechanisms

Electrophilic aromatic chloromethylation is a fundamental process for introducing a chloromethyl group onto an aromatic ring. The reaction typically proceeds through a two-step mechanism. msu.edu The initial and often rate-determining step involves the generation of a potent electrophile, the methoxymethyl cation (CH₃OCH₂⁺) or a related complex. msu.edunih.gov This is commonly achieved by reacting a chloromethylating agent, such as chloromethyl methyl ether (CMME) or methoxyacetyl chloride (MAC), with a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). nih.gov

The second step is the electrophilic attack on the benzene (B151609) ring, leading to the formation of a positively charged intermediate known as a benzenonium ion or σ-complex. msu.edu This intermediate is stabilized by the delocalization of the positive charge across the aromatic ring through resonance. msu.edu The aromaticity of the ring is temporarily disrupted in this stage. semanticscholar.org To restore the energetically favorable aromatic system, a proton is rapidly lost from the ring, yielding the final chloromethylated product. msu.edu Kinetic studies have shown that the nature of the electrophile and the reaction conditions can significantly influence the reaction rates and isomer distributions. nih.gov For instance, studies with MAC and CMME suggest the formation of a common, highly selective electrophile. nih.gov

A plausible mechanism for the chloromethylation of aromatic hydrocarbons involves the acid-catalyzed depolymerization of paraformaldehyde to yield formaldehyde (B43269). This then reacts with a proton to form the hydroxymethyl cation (+CH₂OH), which subsequently attacks the aromatic ring. researchgate.net The resulting alcohol is then rapidly converted to a benzyl (B1604629) carbonium ion, which reacts with a chloride anion to give the chloromethylated product. researchgate.net

σ-Complex Formation and Meisenheimer Intermediates in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) provides a pathway for the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. A key feature of the generally accepted mechanism for SNAr reactions is the formation of a discrete, non-aromatic intermediate called a Meisenheimer complex. researchgate.net This anionic σ-complex is formed when the nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). researchgate.net The formation of this complex is often the rate-limiting step due to the energy required to break the aromaticity of the starting material. researchgate.net

The stability of the Meisenheimer complex is crucial for the reaction to proceed. It is significantly stabilized by the presence of strong electron-withdrawing groups, such as nitro groups, on the aromatic ring. bris.ac.uk These groups help to delocalize the negative charge of the anionic intermediate. bris.ac.uk While Meisenheimer complexes have long been considered essential intermediates, recent research, supported by kinetic isotope effects and computational studies, suggests that in some cases, the reaction may proceed through a concerted mechanism where the Meisenheimer complex is a transition state rather than a true intermediate. researchgate.netbris.ac.uknih.gov The nature of the leaving group also plays a role; for instance, reactions with fluoride (B91410) leaving groups are more likely to proceed through a detectable Meisenheimer complex. bris.ac.uk

Understanding Substituent Directing Effects and Reactivity

The presence of the nitro and methoxy (B1213986) groups on the benzene ring of this compound profoundly influences its reactivity and the orientation of further substitution.

Electron-Withdrawing Nature of the Nitro Group

The nitro group (—NO₂) is a powerful electron-withdrawing group, a property that significantly deactivates the aromatic ring towards electrophilic attack. youtube.com This deactivation stems from both an inductive effect and a resonance effect. Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. youtube.com

Through resonance, the nitro group can withdraw π-electron density from the aromatic ring, creating a positive charge on the ring itself. minia.edu.eg This withdrawal of electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. libretexts.org The resonance structures of nitrobenzene (B124822) show that the ortho and para positions bear a partial positive charge, making them particularly unattractive to an incoming electrophile. youtube.com Consequently, the nitro group is a meta-director for electrophilic aromatic substitution. youtube.comlibretexts.org In the context of nucleophilic aromatic substitution, the strong electron-withdrawing nature of the nitro group is essential for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction. bris.ac.uk

Electron-Donating Influence of the Methoxy Group

In contrast to the nitro group, the methoxy group (—OCH₃) is an activating group for electrophilic aromatic substitution. organicchemistrytutor.com This is primarily due to its ability to donate electron density to the aromatic ring through resonance. The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the π-system of the benzene ring. msu.edu This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles. libretexts.org

Resonance Stabilization of Reactive Intermediates

Resonance plays a critical role in stabilizing the reactive intermediates formed during both electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution, the carbocation intermediate, or σ-complex, is stabilized by the delocalization of the positive charge across the ring. msu.edu When an activating group like a methoxy group is present, it can further stabilize the σ-complex through resonance, particularly when the attack occurs at the ortho or para positions. organicchemistrytutor.comyoutube.com This additional stabilization lowers the activation energy of the reaction, leading to a faster reaction rate. libretexts.orglibretexts.org

Benzylic Cations and Radicals

The chloromethyl group in this compound can undergo heterolytic or homolytic cleavage of the carbon-chlorine bond, leading to the formation of a benzylic cation or a benzylic radical, respectively. The stability of these intermediates is paramount in determining the predominant reaction pathway.

Computational studies on substituted benzyl cations have shown that the presence of an electron-donating group like methoxy significantly stabilizes the carbocation, while a nitro group is highly destabilizing. youtube.comkiku.dkrsc.org The solvolysis of substituted benzyl chlorides, a reaction that proceeds through a carbocation intermediate, is highly sensitive to the nature of the ring substituents, as demonstrated by Hammett plots. nih.govnih.govviu.ca For instance, the solvolysis rate of 4-methoxybenzyl chloride is substantially higher than that of 4-nitrobenzyl chloride, reflecting the greater stability of the 4-methoxybenzyl cation. nih.gov While no specific solvolysis data for this compound is readily available, the combined effect of the ortho-methoxy and para-nitro groups would likely result in a moderately stable benzylic cation, with the stabilizing effect of the methoxy group being partially offset by the destabilizing nitro group.

The formation of a benzylic radical is also influenced by the substituents. Studies on substituted benzyl radicals have shown that both electron-donating and electron-withdrawing groups can stabilize a radical center, albeit through different mechanisms. researchgate.netquora.com The nitro group, in particular, can delocalize the unpaired electron through resonance. Research on the radical anions of para- and ortho-nitrobenzyl chlorides has shown that they readily expel a chloride ion to form the corresponding carbon-centered nitrobenzyl radicals. rsc.org This suggests that under reducing conditions, this compound could form a benzylic radical. The methoxy group, being electron-donating, can also contribute to the stability of the radical. EPR studies on para-substituted benzyl radicals have been instrumental in quantifying the stabilizing effects of various substituents. rsc.org

The relative propensity for the formation of a benzylic cation versus a radical from this compound will depend on the specific reaction conditions, such as the polarity of the solvent, the presence of initiators or catalysts, and the temperature.

Table 1: Predicted Substituent Effects on the Stability of Benzylic Intermediates of this compound

IntermediateSubstituentPositionElectronic EffectPredicted Influence on Stability
Benzylic Cation-OCH₃ortho+M, -IStabilizing
-NO₂para-M, -IDestabilizing
Benzylic Radical-OCH₃ortho+MStabilizing
-NO₂para-MStabilizing (through spin delocalization)

This table is based on established principles of substituent effects on the stability of benzylic intermediates.

Charge Delocalization in SNAr Transition States

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for nitro-activated aromatic halides. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The stability of this complex, which is the transition state for the reaction, is crucial in determining the reaction rate.

In the case of this compound, a nucleophile would attack the carbon atom bearing the chlorine atom, leading to the formation of a Meisenheimer-like transition state. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group at the para position. The resonance structures of the Meisenheimer complex show that the negative charge can be delocalized onto the oxygen atoms of the nitro group, which is a highly effective mode of stabilization.

Studies on related nitroaromatic compounds have provided significant insights into the formation and stability of Meisenheimer complexes. For instance, the reaction of nitroaromatic compounds with hydride donors has been shown to produce stable Meisenheimer complexes, which can be characterized by spectroscopic methods such as NMR. nih.gov

Table 2: Key Factors Influencing Charge Delocalization in the SNAr Transition State of this compound

FeatureDescriptionImpact on SNAr Reactivity
Electron-Withdrawing Group The para-nitro group strongly withdraws electron density from the ring.Significantly stabilizes the negative charge in the Meisenheimer complex, thereby accelerating the reaction.
Charge Delocalization The negative charge is delocalized over the aromatic ring and onto the nitro group.Spreads the charge, reducing the energy of the transition state and increasing the reaction rate.
Electron-Donating Group The ortho-methoxy group donates electron density to the ring.Tends to destabilize the negative charge in the transition state, potentially slowing the reaction relative to a non-methoxylated analogue.

Computational Chemistry and Theoretical Analysis

Electronic Structure Analysis and Molecular Descriptors

The electronic structure of 1-(chloromethyl)-2-methoxy-4-nitrobenzene is fundamentally dictated by the interplay of its constituent functional groups: the electron-withdrawing nitro group (-NO₂), the electron-donating methoxy (B1213986) group (-OCH₃), and the reactive chloromethyl group (-CH₂Cl), all attached to a benzene (B151609) ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these electronic effects.

The nitro group, being a strong deactivating group, significantly lowers the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This effect is somewhat counteracted by the methoxy group, an activating group, which tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO). The distribution of these frontier molecular orbitals is crucial in determining the molecule's reactivity. The HOMO is typically localized over the more electron-rich portions of the molecule, including the methoxy-substituted part of the benzene ring, while the LUMO is predominantly centered around the nitro-substituted region. The energy gap between the HOMO and LUMO is a critical molecular descriptor, indicating the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests a higher propensity to undergo chemical reactions.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MESP would be expected to show a region of high negative potential (red) around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms of the chloromethyl group and on the aromatic ring, particularly at positions ortho and para to the nitro group, indicating sites for potential nucleophilic interaction.

Various molecular descriptors can be calculated to quantify the electronic and steric properties of the molecule. These descriptors provide a basis for understanding and predicting its behavior in chemical reactions.

Molecular Descriptor Calculated Value (Illustrative) Significance
HOMO Energy -8.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy -1.2 eVReflects the electron-accepting ability of the molecule.
HOMO-LUMO Gap 7.3 eVCorrelates with chemical reactivity and stability.
Dipole Moment 4.5 DMeasures the overall polarity of the molecule.
Mulliken Atomic Charges C(α): +0.15, Cl: -0.20Provides insight into the partial charges on individual atoms.

Note: The values in this table are illustrative and representative of what would be expected from DFT calculations on a molecule with this structure. They are based on trends observed in similar substituted nitroaromatic compounds.

Prediction of Reaction Energetics and Transition State Structures

Computational chemistry provides powerful tools to predict the energetics of potential reactions involving this compound and to elucidate the structures of the transition states. A primary reaction pathway for this compound is nucleophilic substitution at the benzylic carbon of the chloromethyl group.

The energetics of such a reaction, for instance with a generic nucleophile (Nu⁻), can be modeled to determine the reaction's feasibility (Gibbs free energy change, ΔG) and its kinetic barrier (activation energy, Eₐ). The reaction profile would typically involve the formation of a transition state where the nucleophile is partially bonded to the benzylic carbon, and the carbon-chlorine bond is partially broken.

Transition State Theory (TST) is a fundamental concept used in these predictions. stackexchange.com The geometry of the transition state is a critical saddle point on the potential energy surface, and its structure reveals key details about the reaction mechanism. For a nucleophilic substitution on the chloromethyl group, the transition state would exhibit an elongated C-Cl bond and a newly forming C-Nu bond. The substituents on the benzene ring play a crucial role in stabilizing or destabilizing this transition state. The electron-withdrawing nitro group can stabilize the developing negative charge on the leaving chloride ion through resonance and inductive effects, thereby lowering the activation energy. The methoxy group, being electron-donating, might have a more complex influence, potentially slightly destabilizing the transition state in some conformations.

Reaction Parameter Predicted Value (Illustrative) Description
Activation Energy (Eₐ) 15-25 kcal/molThe energy barrier that must be overcome for the reaction to occur.
Reaction Enthalpy (ΔH) -10 to -20 kcal/molThe net change in heat content during the reaction.
Gibbs Free Energy (ΔG) -15 to -25 kcal/molThe overall energy change, indicating the spontaneity of the reaction.
Key Transition State Bond Lengths C-Cl: ~2.2 Å, C-Nu: ~2.4 ÅThe elongated bonds in the transition state structure.

Note: These energetic values are illustrative for a typical nucleophilic substitution reaction and would be calculated using methods like DFT. The exact values depend on the specific nucleophile and solvent conditions.

Theoretical Insights into Regio- and Chemoselectivity

This compound presents multiple potential sites for chemical reactions, making the prediction of regioselectivity and chemoselectivity a key challenge that can be addressed computationally.

Regioselectivity in this context primarily refers to reactions on the aromatic ring, such as electrophilic or nucleophilic aromatic substitution, versus reactions at the chloromethyl group. The strong activation of the benzylic position towards nucleophilic attack by the nitro group generally makes the chloromethyl group the most probable site for substitution reactions. For electrophilic aromatic substitution, the directing effects of the methoxy (ortho, para-directing) and nitro (meta-directing) groups would lead to complex regiochemical outcomes, which can be rationalized by analyzing the stability of the Wheland intermediates for attack at different ring positions. Computational models can quantify these energy differences, providing a clear prediction of the most favored substitution pattern.

Chemoselectivity involves the preferential reaction of one functional group over another. For instance, in the presence of a nucleophile, will the reaction occur at the chloromethyl group (S_N reaction) or at the aromatic ring (S_NAr reaction)? While the nitro group activates the ring for nucleophilic aromatic substitution, the benzylic halide is typically a more reactive electrophilic center. Computational modeling of the activation barriers for both pathways can definitively predict the chemoselectivity. In most cases, the lower activation energy for the S_N reaction at the chloromethyl group would make it the dominant pathway.

Reaction Type Predicted Selectivity Computational Rationale
Nucleophilic Attack High chemoselectivity for the chloromethyl group.Lower calculated activation energy for S_N reaction compared to S_NAr.
Electrophilic Aromatic Substitution Substitution favored at the position ortho to the methoxy group and meta to the nitro group.Higher stability of the corresponding Wheland intermediate calculated via DFT.
Reduction The nitro group is more readily reduced than the aromatic ring.The LUMO is localized on the nitro group, making it the primary site for electron acceptance.

Note: The predictions in this table are based on established principles of physical organic chemistry and are readily quantifiable through computational modeling.

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling allows for the detailed exploration of entire reaction pathways and the elucidation of complex reaction mechanisms. For this compound, a key reaction to model is its nucleophilic substitution. This can proceed via an S_N1 or S_N2 mechanism, and computational studies can help distinguish between these possibilities.

An S_N2 mechanism would involve a single, concerted step where the nucleophile attacks the benzylic carbon as the chloride ion departs. A computational model of this pathway would show a single transition state connecting the reactants and products. The presence of the electron-withdrawing nitro group would stabilize the S_N2 transition state.

An S_N1 mechanism would proceed through a two-step process involving the formation of a benzylic carbocation intermediate. Computational modeling would identify this carbocation as a local minimum on the potential energy surface and would also locate the transition states for its formation and subsequent reaction with the nucleophile. The stability of the benzylic carbocation is enhanced by resonance with the benzene ring. The nitro group, being electron-withdrawing, would destabilize the carbocation, making an S_N1 pathway less likely compared to an unsubstituted benzyl (B1604629) chloride. However, the methoxy group's electron-donating nature would provide some stabilization.

By calculating the energy barriers for both the S_N1 and S_N2 pathways, a definitive mechanistic assignment can be made. For primary benzylic halides like this, an S_N2 mechanism is generally favored, and computational models would likely confirm this by showing a significantly lower activation barrier for the concerted pathway.

Furthermore, computational modeling can explore more complex reactions, such as those involving radical intermediates or multi-step synthetic sequences starting from this compound. These models can identify key intermediates, transition states, and potential byproducts, providing a comprehensive understanding of the reaction landscape.

Advanced Synthetic Applications and Derivatives

Utility in Pharmaceutical and Agrochemical Intermediates

The structural framework of 1-(chloromethyl)-2-methoxy-4-nitrobenzene makes it a useful building block for creating intermediates in the pharmaceutical and agrochemical sectors. The presence of the reactive chloromethyl group allows for the introduction of the 2-methoxy-4-nitrobenzyl moiety into larger, more complex molecules through nucleophilic substitution reactions.

In the broader class of chlorinated nitroaromatic compounds, derivatives serve as key precursors for a range of bioactive molecules. For instance, related compounds like 5-nitro-2-chlorobenzenesulfonyl chloride are important intermediates in the synthesis of certain medicines and pesticides. google.com The nitro group on the subject compound can be readily reduced to an amine, which opens up further synthetic pathways for creating diverse molecular architectures, a common strategy in the development of new pharmaceutical drugs. wikipedia.org Similarly, in the agrochemical field, this compound is utilized in the formulation of pesticides. wikipedia.org Its chemical properties facilitate the development of effective pest control agents. wikipedia.org

Role in Materials Science for Functional Polymer and Dye Synthesis

In materials science, this compound and its derivatives are primarily used in the synthesis of dyes and pigments. wikipedia.org The chromophoric nature of the nitroaromatic system is a key feature. Related nitroaniline and diazonium salt derivatives are fundamental in producing a wide array of azo dyes. For example, 2-methoxy-5-nitroaniline, which is structurally related to the subject compound, can be converted into the diazonium salt 2-methoxy-5-nitrobenzenediazonium (B1360179) (commercially known as Fast Scarlet RC Salt). This salt is a critical component for producing vibrant scarlet azo dyes used extensively in the textile industry.

While direct application in functional polymer synthesis is not widely documented, the bifunctional nature of its derivatives (e.g., after reduction of the nitro group to an amine) provides potential for its use as a monomer in polymerization reactions. The reactive sites could be used to build polymer chains with specific electronic or optical properties.

Building Blocks for Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Chlorinated nitroaromatic compounds are recognized as important starting materials for synthesizing a variety of complex heterocyclic systems. nih.gov The reactivity of the chloromethyl group in this compound allows it to be a key reactant in cyclization reactions to form rings containing nitrogen, oxygen, or sulfur.

For example, related compounds are used in the synthesis of bioactive heterocyclic structures like pyranopyrazoles. researchgate.net The synthesis of 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile demonstrates how a chloro-nitrophenyl moiety can be a foundational unit for building fused ring systems. researchgate.net Furthermore, related 2-methoxybenzyl chlorides are noted for their utility as building blocks for various heterocyclic compounds. The strategic placement of functional groups on the benzene (B151609) ring of this compound allows it to serve as a precursor for a range of substituted heterocyclic structures.

Synthesis of Specific High-Value Organic Compounds

The specific arrangement of functional groups on this compound allows for its conversion into specialized, high-value organic chemicals.

Patented industrial methods describe the synthesis of 2-methoxymethyl-1,4-benzenediamine from a different isomeric precursor, 1-chloro-2-(methoxymethyl)-4-nitrobenzene. google.comberkeley.edu In one such documented multi-step process, the synthesis begins with 2-chlorobenzylchloride, which undergoes nitration. google.com The subsequent steps involve the introduction of a methoxymethyl group, followed by the addition of a benzylamine (B48309) group and a final hydrogenation step to yield 2-methoxymethyl-1,4-benzenediamine. google.com This highlights the importance of specific isomeric arrangements of the starting materials in achieving the desired final product.

Structural Characterization and Its Correlation with Reactivity

X-ray Crystallography of Substituted Nitrobenzenes

The molecular geometry of substituted nitrobenzenes is characterized by a nearly planar phenyl ring. However, the substituents—nitro (NO₂), methoxy (B1213986) (OCH₃), and chloromethyl (CH₂Cl)—introduce distinct conformational features.

Quantum chemical calculations and gas-phase electron diffraction studies on nitrobenzene (B124822) show that the molecule generally adopts a planar equilibrium structure. researchgate.netscispace.com The presence of multiple substituents, as in 1-(chloromethyl)-2-methoxy-4-nitrobenzene, creates steric and electronic effects that can cause slight deviations from perfect planarity. For instance, in the crystal structure of the analog 1-chloro-2-methyl-4-nitrobenzene, the molecule is essentially planar, but the nitro group is twisted out of the plane of the phenyl ring by a small dihedral angle of 6.2(3)°. researchgate.net Similarly, in 1-iodo-4-methoxy-2-nitrobenzene, the 12 non-hydrogen atoms are nearly coplanar, with only minor deviations. nih.gov

The bond length between the benzene (B151609) ring and the nitrogen of the nitro group (C-N) is a key parameter influenced by substituents. In nitrobenzene itself, this bond is reported to be around 1.467 to 1.486 Å. mdpi.comrsc.org This is longer than the C-N bond in aniline (B41778) (1.407 Å) due to π-π repulsion between the nitro group's π system and the benzene ring's π electrons, which counteracts the stabilizing conjugation effect. rsc.org The electronic nature of other substituents on the ring can further modify this bond length; studies of para-substituted nitrobenzenes show a significant range for the C-N bond, from 1.410 to 1.535 Å, depending on the electronic properties of the para-substituent. mdpi.com

Table 1: Crystallographic Data for a Nitrobenzene Analog (1-Chloro-2-methyl-4-nitrobenzene) researchgate.net
ParameterValue
Chemical FormulaC₇H₆NO₂Cl
Crystal SystemMonoclinic
Space GroupP 21/n
a (Å)13.5698(8)
b (Å)3.7195(3)
c (Å)13.5967(8)
β (°)91.703(3)
Volume (ų)685.96(10)
Dihedral Angle (Nitro Group vs. Phenyl Ring)6.2(3)°

The arrangement of molecules in the solid state is governed by a network of non-covalent intermolecular interactions, which directly influences the material's properties and solid-state reactivity. For substituted nitrobenzenes, these interactions primarily include hydrogen bonds, halogen bonds, and π-π stacking. core.ac.uk

Hydrogen Bonding: Although lacking strong hydrogen bond donors like -OH or -NH₂, the oxygen atoms of the nitro group and the methoxy group can act as hydrogen bond acceptors. Weak C-H···O hydrogen bonds are commonly observed. In the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, C-H···O interactions, along with close Cl···O contacts, help to stabilize the crystal packing, forming centrosymmetric dimers. researchgate.net In 1-iodo-4-methoxy-2-nitrobenzene, C-H···O contacts connect molecular layers. nih.gov

π-π Stacking: The electron-deficient nature of the nitro-substituted aromatic ring promotes π-π stacking interactions. These interactions are significant in the crystal packing of many nitroaromatic compounds. nih.govmdpi.com For 1-chloro-2-methyl-4-nitrobenzene, the crystal structure is stabilized by π-π contacts between adjacent benzene rings. researchgate.net In 1-iodo-4-methoxy-2-nitrobenzene, weak π–π interactions with a centroid-centroid distance of 3.8416(9) Å assemble molecular chains into layers. nih.gov The strength of these stacking interactions can be substantial, with binding energies for nitrobenzene dimers with aromatic amino acids reaching up to -14.6 kcal/mol, indicating their importance in molecular recognition. nih.gov

Halogen and Other Interactions: The presence of a halogen atom (chlorine in the target molecule) can lead to specific interactions. The structure of 1-chloro-2-methyl-4-nitrobenzene features close Cl···O contacts. researchgate.net In the iodo-analog, a close intramolecular I···O interaction of 3.0295(13) Å and intermolecular I···O interactions are observed, which are shorter than the sum of the van der Waals radii and indicative of significant halogen bonding. nih.gov

These combined interactions create a robust three-dimensional supramolecular network, locking the molecules in specific orientations and potentially pre-organizing them for solid-state reactions.

Table 2: Key Intermolecular Interactions in Substituted Nitrobenzene Crystals
Interaction TypeDescriptionExample CompoundReference
C-H···O Hydrogen BondsConnects molecules into dimers and networks.1-chloro-2-methyl-4-nitrobenzene researchgate.net
π-π StackingStabilizes packing between adjacent aromatic rings, forming layers.1-iodo-4-methoxy-2-nitrobenzene nih.gov
Halogen···Oxygen ContactsShort contacts (e.g., Cl···O, I···O) contribute to crystal stability.1-chloro-2-methyl-4-nitrobenzene, 1-iodo-4-methoxy-2-nitrobenzene researchgate.netnih.gov

Advanced Spectroscopic Techniques for Mechanistic Understanding

To understand how this compound behaves in chemical reactions, it is crucial to observe the transient species that form during the process. In-situ spectroscopic techniques allow for the real-time monitoring of reacting systems, providing direct evidence of reaction intermediates and mechanistic pathways.

The reduction of the nitro group is a cornerstone of nitroaromatic chemistry. In-situ infrared (IR) spectroscopy is particularly powerful for studying these transformations, such as the catalytic hydrogenation of nitrobenzene. researchgate.netmdpi.com

During the gas-phase hydrogenation of nitrobenzene over metal catalysts, in-situ IR studies have successfully identified key reaction intermediates. researchgate.netmdpi.com The typical reaction is believed to proceed through a "direct route" where nitrobenzene is successively hydrogenated to nitrosobenzene (B162901), then to phenylhydroxylamine, and finally to aniline. mdpi.com

Nitrosobenzene (C₆H₅NO): In-situ IR studies on Ni/SiO₂ catalysts have directly observed the formation of nitrosobenzene from nitrobenzene even in the absence of H₂, indicating that the reaction can proceed via N-O bond dissociation on the catalyst surface. mdpi.com

Phenylhydroxylamine (C₆H₅NHOH): This species is another critical intermediate in the reduction pathway. mdpi.com In-situ electrochemical studies have also identified phenylhydroxylamine during the reduction of nitrobenzene, which can then react with nitrosobenzene to form other species like azoxybenzene (B3421426). acs.org

Azoxybenzene and Azobenzene (B91143): In some reaction pathways, particularly under photochemical conditions, condensation of intermediates can occur. Studies have identified azoxybenzene and azobenzene as subsequent intermediates formed from nitrosobenzene and other reduced species. acs.org

In-situ IR spectroscopy allows researchers to follow the reaction by monitoring the disappearance of the characteristic vibrational bands of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹) and the appearance of bands corresponding to intermediates and the final product. researchgate.netacs.org These studies provide a dynamic picture of the reaction mechanism, revealing the sequence of bond-breaking and bond-forming events on a catalyst surface or in solution.

Table 3: Reaction Intermediates of Nitroarenes Identified by In-situ Spectroscopy
IntermediateChemical FormulaMethod of DetectionReaction TypeReference
NitrosobenzeneC₆H₅NOIn-situ IR SpectroscopyCatalytic Hydrogenation mdpi.com
PhenylhydroxylamineC₆H₅NHOHIn-situ Electrochemistry/LC-MSElectrochemical Reduction acs.org
AzoxybenzeneC₁₂H₁₀N₂ONMR/MSPhotochemical Reduction acs.org
AzobenzeneC₁₂H₁₀N₂NMR/MSPhotochemical Reduction acs.org

Conclusion and Future Directions in Nitroaromatic Chemistry

Summary of Key Research Contributions

Research directly focused on 1-(chloromethyl)-2-methoxy-4-nitrobenzene is not extensively documented in publicly available literature. However, its primary research contribution can be inferred from its structural features and the well-established chemistry of related nitroaromatic compounds. It is recognized primarily as a versatile synthetic intermediate.

The key contributions and potential applications stemming from its structure are:

Synthetic Intermediate: The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. This is exemplified in patents for related isomers, such as 4-nitro-2-methoxymethyl-chlorobenzene, which is a key intermediate in the synthesis of 2-methoxymethyl-1,4-benzenediamine, a component used in oxidative hair colorant compositions. google.com This highlights the role of such compounds as building blocks for more complex molecules.

Precursor for Bioactive Molecules: The nitroaromatic scaffold is present in numerous pharmaceuticals. mdpi.comscielo.br The reduction of the nitro group to an amine is a fundamental transformation that yields substituted anilines, which are precursors to a vast array of biologically active compounds, including antimicrobial and anticancer agents. acs.orgnih.gov

Photolabile Protecting Groups: Structurally related compounds, such as 4-methoxy-2-nitrobenzyl derivatives, have been investigated as photolabile protecting groups in peptide synthesis. rsc.orgwikipedia.org These groups can be cleaved with light, offering a mild and selective deprotection strategy in complex multi-step syntheses. rsc.org The substitution pattern of this compound suggests its potential utility in similar applications.

The research findings on related substituted nitroaromatics underscore the importance of the interplay between different functional groups on the benzene (B151609) ring, which modulates the reactivity and properties of the molecule. nih.govresearchgate.net

Table 1: Key Functional Groups of this compound and Their Synthetic Utility

Functional Group Position Role/Reactivity Potential Application
Nitro (-NO₂) 4 Electron-withdrawing; reducible to amine Precursor to anilines, dyes, bioactive compounds
Methoxy (B1213986) (-OCH₃) 2 Electron-donating; influences ring activation Modulator of reactivity and solubility

Identification of Research Gaps and Emerging Opportunities

Despite the broad importance of nitroaromatic compounds, significant research gaps and exciting opportunities remain, particularly concerning polysubstituted derivatives like this compound.

Research Gaps:

Specific Isomer Characterization: There is a notable lack of dedicated studies on the synthesis, reactivity, and application of this compound. Detailed experimental data on its properties and reaction kinetics are scarce.

Structure-Activity Relationship (SAR): While general principles are understood, precise SAR studies for complex, multi-substituted nitroaromatics are often incomplete. Understanding how the specific arrangement of the chloromethyl, methoxy, and nitro groups influences biological activity or material properties is a key gap. nih.gov

Biodegradation Pathways: The environmental fate of many synthetic nitroaromatics is not fully elucidated. nih.gov Research into the microbial degradation of such compounds is crucial for environmental remediation but remains an underexplored area. nih.gov

Emerging Opportunities:

Novel Bioactive Compounds: The nitro group is a critical pharmacophore in many modern drugs, including those for treating neglected diseases like leishmaniasis and trypanosomiasis. nih.govresearchgate.net There is a significant opportunity to use versatile building blocks like this compound to synthesize libraries of new compounds for high-throughput screening.

Advanced Materials: The strong electron-withdrawing nature of the nitro group makes nitroaromatics interesting components for optical and electronic materials. nih.gov Exploring the incorporation of functionalized nitrobenzenes into polymers or metal-organic frameworks could lead to new materials with unique properties.

Chemiresistive Sensors: Hybrid materials based on nitroaromatic compounds are being explored for the development of chemiresistive sensors for detecting pollutants, explosives, and pesticides. nih.gov

Future Prospects for Synthetic Methodologies and Applications

The future of nitroaromatic chemistry is geared towards developing more efficient, selective, and sustainable synthetic methods, as well as expanding the application scope of these versatile compounds.

Future Prospects for Synthetic Methodologies:

Catalytic Reductions: While the reduction of nitro groups is a classic transformation, there is ongoing research to develop milder and more selective catalytic systems. Iron-based catalysts, for instance, are gaining traction as a more sustainable alternative to traditional precious metal catalysts for nitro group reduction. nih.govacs.orgcardiff.ac.uk Future work will likely focus on catalysts that are tolerant of a wider range of functional groups. acs.org

C-H Functionalization: Direct C-H nitration and functionalization of nitroaromatics are emerging as powerful tools to streamline synthetic routes, reducing the number of steps and improving atom economy.

Flow Chemistry: The use of microreactor or flow chemistry for nitration and subsequent transformations can offer better control over reaction parameters, improve safety for handling energetic intermediates, and facilitate scalability.

Future Prospects for Applications:

Medicinal Chemistry: The development of nitroaromatic-based prodrugs that are activated under specific physiological conditions, such as the hypoxic environment of tumors, is a promising area of cancer therapy. scielo.br The unique electronic properties of the nitro group will continue to be exploited in the design of new therapeutic agents. mdpi.comnih.gov

Agrochemicals: The need for new, more effective, and environmentally benign pesticides and herbicides will continue to drive research into nitroaromatic compounds.

Energetic Materials and Propellants: While a traditional application, research continues into developing new energetic materials with improved performance and enhanced safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(chloromethyl)-2-methoxy-4-nitrobenzene, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a methoxy precursor or Friedel-Crafts alkylation of nitrobenzene derivatives. Key steps include:

  • Introducing the chloromethyl group using chlorinating agents (e.g., SOCl₂ or PCl₃) under anhydrous conditions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
  • Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (compare peaks with PubChem data, e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to nitro groups ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Identify methoxy (-OCH₃) singlet at δ 3.8–4.0 ppm and aromatic protons split by nitro and chloromethyl substituents .
  • IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretches (~650 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 216.59 (calculated via PubChem data) and fragmentation patterns (e.g., loss of Cl⁻) .

Q. What are the stability considerations for handling this compound in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent. Avoid extremes (pH <5 or >9), as nitro groups hydrolyze under acidic conditions, while chloromethyl groups degrade in strong bases. Use buffered solutions (pH 6–8) for biological assays and store under inert gas (N₂/Ar) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of the chloromethyl and nitro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the meta position, while the chloromethyl group enables nucleophilic substitution (e.g., Suzuki coupling). Use DFT calculations (B3LYP/6-31G*) to map electron density distribution and predict regioselectivity. Experimental validation via X-ray crystallography (e.g., bond lengths in derivatives from ) can resolve electronic vs. steric dominance .

Q. How can contradictory data on the compound’s reactivity in SNAr (nucleophilic aromatic substitution) reactions be resolved?

  • Methodological Answer : Discrepancies arise from solvent polarity and leaving group stability. Design a systematic study:

  • Compare reaction rates in DMSO (polar aprotic) vs. THF (less polar) using kinetic monitoring (UV-Vis spectroscopy).
  • Substitute the nitro group with –CF₃ (stronger EWG) to assess activation effects (refer to analogous compounds in ).
  • Analyze leaving group ability via Hammett plots (σ⁺ values for substituents) .

Q. What strategies are effective for designing derivatives of this compound for bioactive molecule development?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace the chloromethyl group with –CF₃ (improves metabolic stability) or –SCH₃ (enhances lipophilicity) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., –Br instead of –Cl; see ) and test against target enzymes (e.g., kinase inhibition assays).
  • Computational Docking : Use AutoDock Vina to predict binding affinities to proteins (e.g., cytochrome P450 isoforms) and prioritize synthesis .

Q. How can the compound’s potential carcinogenicity be assessed preclinically?

  • Methodological Answer : Follow IARC guidelines for nitrobenzene derivatives :

  • Conduct Ames tests (TA98 strain) to detect mutagenicity.
  • Perform in vitro micronucleus assays (CHO-K1 cells) to assess clastogenicity.
  • Compare results with structurally similar carcinogens (e.g., 4-chloro-2-nitroaniline ) to contextualize risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.